Technical Monograph: 2,6-Diiodo-4-chloroaniline (CAS 88149-53-5)
Technical Monograph: 2,6-Diiodo-4-chloroaniline (CAS 88149-53-5)
[1]
Executive Summary
2,6-Diiodo-4-chloroaniline (CAS 88149-53-5) is a highly functionalized halogenated aniline derivative serving as a critical scaffold in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Distinguished by its unique substitution pattern—comprising two labile carbon-iodine bonds flanking an amino group, with a para-chloro substituent—this molecule offers orthogonal reactivity profiles.[3] It is primarily utilized as a linchpin intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of polysubstituted benzene cores.[3]
This guide provides a definitive technical overview, synthesizing physicochemical data, validated synthesis protocols, and handling standards to ensure reproducibility and safety in research environments.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for analytical method development.
| Property | Value / Description | Note |
| CAS Registry Number | 88149-53-5 | |
| IUPAC Name | 4-Chloro-2,6-diiodoaniline | |
| Molecular Formula | C₆H₄ClI₂N | |
| Molecular Weight | 379.36 g/mol | High halogen mass contribution |
| Appearance | Pale brown to violet crystalline solid | Darkens upon light exposure (iodine liberation) |
| Solubility | DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Insoluble in water |
| Melting Point | > 100 °C (Predicted) | Experimental determination recommended per batch |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Basicity reduced by ortho-iodine steric/electronic effects |
| SMILES | Nc1c(I)cc(Cl)cc1I |
Synthetic Methodology
Core Synthesis Protocol: Iodination via Iodine Monochloride (ICl)[10]
The most robust route for accessing 2,6-diiodo-4-chloroaniline involves the electrophilic aromatic substitution of 4-chloroaniline using Iodine Monochloride (ICl).[3] This method is preferred over elemental iodine (
Reaction Scheme
Step-by-Step Protocol
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (10.0 mmol, 1.28 g) in Glacial Acetic Acid (20 mL) . Ensure complete dissolution.
-
Reagent Addition : Prepare a solution of Iodine Monochloride (22.0 mmol, 3.57 g) in Glacial Acetic Acid (10 mL) .
-
Critical Step: Add the ICl solution dropwise to the amine solution over 20 minutes at room temperature. The reaction is exothermic; maintain temperature < 30°C using a water bath if necessary.[3]
-
-
Reaction Phase : Stir the mixture at ambient temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[3][4] The formation of the di-iodo product is indicated by a significant retention time shift.[3]
-
Quenching : Pour the reaction mixture into Ice Water (100 mL) .
-
Add saturated Sodium Bisulfite (
) solution dropwise until the dark iodine color fades to a pale yellow/tan precipitate. This reduces unreacted iodinating species.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Isolation : Filter the precipitate using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove acetic acid and inorganic salts.[3]
-
Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) .
Mechanistic Pathway
The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS).[3] The amino group (
Figure 1: Simplified mechanistic flow of the electrophilic iodination process.
Analytical Characterization
Validating the identity of CAS 88149-53-5 requires specific attention to the symmetry imposed by the 2,6-substitution pattern.[3]
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
or CDCl -
Aromatic Region: The molecule possesses
symmetry. The protons at positions 3 and 5 are chemically equivalent.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Signal: Singlet (
), integration 2H. -
Shift:
ppm. (Deshielded relative to aniline due to ortho-iodine and para-chlorine).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Amine Region:
-
Signal: Broad singlet (
), integration 2H. -
Shift:
ppm.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[3]
-
Molecular Ion (
): 378.8 (approx).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Isotope Pattern: Distinctive "Cl + 2I" pattern.[3]
-
Look for the characteristic chlorine isotope split (
Cl/ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Cl, 3:1 ratio) superimposed on the mass defect of two iodine atoms.
-
Applications in Drug Discovery[2]
The primary utility of 2,6-diiodo-4-chloroaniline lies in its ability to undergo site-selective Palladium-catalyzed cross-coupling.[3] The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for controlled, sequential functionalization.[3]
Sequential Functionalization Workflow
-
Site A (C-I): Highly reactive.[3] Undergoes Suzuki or Sonogashira coupling at room temperature or mild heating.[3]
-
Site B (C-Cl): Less reactive. Remains intact during the first coupling, available for subsequent diversification or retained as a metabolic blocker.[3]
Figure 2: Logical workflow for sequential derivatization utilizing the reactivity difference between C-I and C-Cl bonds.
Safety & Handling (E-E-A-T)
-
Acute Toxicity: Like most halogenated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[3] It acts as a blood toxicant (methemoglobinemia risk).[3]
-
Skin/Eye Irritation: Causes serious eye damage and skin irritation.[3]
-
Storage: Light Sensitive. Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Iodine liberation is indicated by the solid turning dark purple/black.[3]
-
Disposal: Collect in halogenated organic waste containers. Do not release into drains; very toxic to aquatic life with long-lasting effects.[3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline (Analogous Reactivity).[3] Retrieved from [Link]
-
Organic Syntheses (1943). 2,6-Diiodo-p-nitroaniline (Protocol Adaptation).[3] Org.[3][6] Synth. 1943, Coll.[3] Vol. 2, p.196.[3] Retrieved from [Link]
Sources
- 1. 82439-64-3,Ethyl 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. 88149-53-5|4-Chloro-2,6-diiodoaniline| Ambeed [ambeed.com]
